molecular formula C23H28N4O B12792591 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole CAS No. 119464-28-7

1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole

Cat. No.: B12792591
CAS No.: 119464-28-7
M. Wt: 376.5 g/mol
InChI Key: ONNLRBDNEMAAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the diethylamino group via nucleophilic substitution.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor Modulation: Altering the activity of cell surface receptors to influence cellular responses.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
  • 1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole

Uniqueness

1,2,3,4-Tetrahydro-2-(3-(diethylamino)-1-oxopropyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific substitution pattern and the presence of both diethylamino and pyridinyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

119464-28-7

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

3-(diethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C23H28N4O/c1-3-26(4-2)14-12-21(28)27-15-11-19-18-9-5-6-10-20(18)25-22(19)23(27)17-8-7-13-24-16-17/h5-10,13,16,23,25H,3-4,11-12,14-15H2,1-2H3

InChI Key

ONNLRBDNEMAAHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.